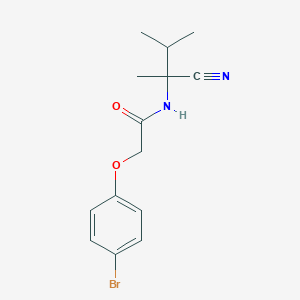
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzene and substituted derivatives, and it is synthesized through a complex process involving several chemical reactions.
Wirkmechanismus
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 exerts its effects through the activation of the enzyme soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates a cascade of signaling pathways that ultimately result in the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is responsible for the compound's effects on cerebral blood flow, endothelial function, and tumor growth inhibition.
Biochemische Und Physiologische Effekte
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been shown to have several biochemical and physiological effects, including the enhancement of nitric oxide production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to improve endothelial function and reduce inflammation, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 is its ability to selectively activate soluble guanylate cyclase, which makes it a useful tool for studying the cGMP signaling pathway. However, this compound is highly complex and requires specialized knowledge and equipment for its synthesis and analysis. Additionally, the effects of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 may vary depending on the cell type and experimental conditions, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543, including the development of novel cancer therapies, the exploration of its effects on cerebral blood flow and neuronal signaling, and the investigation of its potential as a treatment for cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its synthesis and analytical methods.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 involves the reaction of 4-bromoanisole with tert-butyl acrylate, followed by the addition of sodium hydride and N,N-dimethylpropylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This process is highly complex and requires a thorough understanding of organic chemistry principles.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy. In neuroscience, this compound has been shown to enhance the activity of the enzyme nitric oxide synthase, which plays a crucial role in the regulation of cerebral blood flow and neuronal signaling. In cardiovascular research, 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been shown to improve endothelial function and reduce oxidative stress, which may have implications for the treatment of hypertension and other cardiovascular diseases. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of novel cancer treatments.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPHJMTPJIBBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

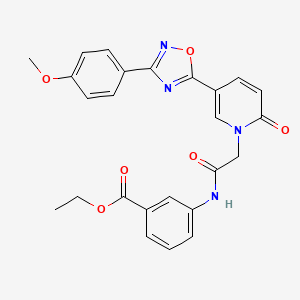
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
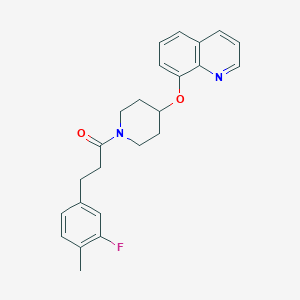
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
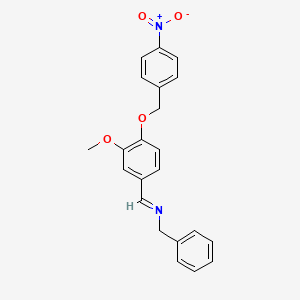
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
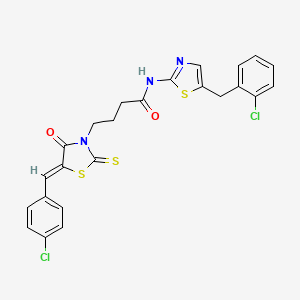
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
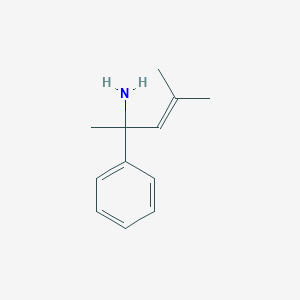
methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)